1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Overview
Description
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 . It is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one consists of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Scientific Research Applications
Methods
Results: Studies have shown that the compound can cross the blood-brain barrier and may influence neurotransmitter levels, suggesting potential therapeutic applications .
Microbial Interaction
Methods
Results: The compound is rapidly absorbed and metabolized, with certain metabolites found in the brain, indicating a significant interaction with the gut microbiota .
Oncology
Results
Pharmacokinetics
Results
Immunology
Results
Environmental Science
Results
Antiviral Activity
Methods
Results: Some indole derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating potent antiviral agents .
Anti-inflammatory and Analgesic Activity
Methods
Results: Derivatives with specific substitutions have shown promising results, comparable to established anti-inflammatory drugs .
Plant Growth Regulation
Methods
Results: The presence of indole nucleus in plant hormones like indole-3-acetic acid indicates the significant role of indole derivatives in plant growth regulation .
Antimicrobial Activity
Methods
Results: Some indole derivatives have exhibited desirable antibacterial activities, warranting further exploration of their therapeutic use .
Antitubercular Activity
Methods
Results: Some derivatives have shown promising results in inhibiting the growth of mycobacterial strains, indicating potential as antitubercular agents .
Antidiabetic Activity
Methods
Results: Certain derivatives have demonstrated the ability to improve insulin sensitivity and reduce blood glucose levels, suggesting potential for diabetes management .
Antimalarial Activity
Methods
Results: Some compounds have exhibited significant inhibitory activity against the malaria parasite, offering a pathway for new antimalarial drugs .
Anticholinesterase Activity
Methods
Results: Derivatives that show potent cholinesterase inhibition could be potential candidates for Alzheimer’s disease therapy .
Antioxidant Activity
Methods
Results: Some indole derivatives have shown strong antioxidant activity, which could be beneficial in preventing or treating diseases associated with oxidative stress .
Hypoglycemic Activity
Methods
Results: Promising derivatives have been identified that can significantly lower blood sugar levels, indicating potential as hypoglycemic agents .
properties
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZZJNBZAQOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650507 | |
Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-(trifluoromethyl)indolin-2-one | |
CAS RN |
951883-90-2 | |
Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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